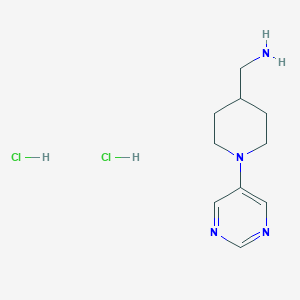
3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains two benzofuran rings, which are oxygen-containing heterocycles, each substituted with different functional groups including methoxycarbonyl, acetyloxy, and carboxylate groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuran rings, followed by the introduction of the various functional groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of conjugation due to the benzofuran rings and the various carbonyl groups, which could potentially give it interesting optical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple polar functional groups could potentially make it quite soluble in polar solvents .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been studied for its potential antitumor properties. Research indicates that derivatives of benzofuran, such as this compound, can exhibit cytotoxicity against various tumor cell lines. For instance, similar compounds have shown weak growth inhibition on HepG2 cell lines, suggesting a potential for cancer treatment research .
Synthesis of Pyridyl–Pyrazole Derivatives
The compound can be used in the synthesis of pyridyl–pyrazole derivatives. These derivatives are of interest due to their structural complexity and potential biological activities. The synthesis process often involves solvent and metal ion-induced reactions, which can lead to a variety of structurally diverse molecules .
Development of Metallodrugs
Benzofuran derivatives are also relevant in the development of metallodrugs. These drugs have been applied in clinics to treat diseases, including cancer. The successes of platinum-based antitumor agents have spurred the exploration of other metal-based drugs, where benzofuran compounds could play a role .
Crystallography Studies
The crystal structure of benzofuran derivatives is another area of interest. Understanding the crystallography of such compounds can provide insights into their chemical behavior and interactions, which is crucial for drug design and material science applications .
Chemical Reactions and Mechanisms
In chemical research, this compound could be used to study reaction mechanisms, especially those involving carboxylate groups. Its reactivity with different reagents and under various conditions can shed light on complex organic reactions .
Organic Synthesis Methodology
Lastly, this compound can contribute to the methodology of organic synthesis. It can serve as a building block for constructing more complex organic molecules, which can have applications in pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-11-20(22(25)27-4)16-10-15(6-8-18(16)28-11)31-23(26)21-12(2)29-19-7-5-14(9-17(19)21)30-13(3)24/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPZLDHMYTXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

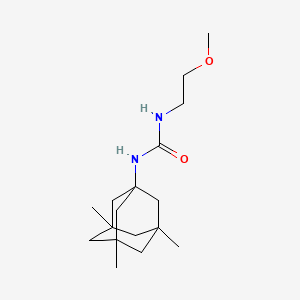
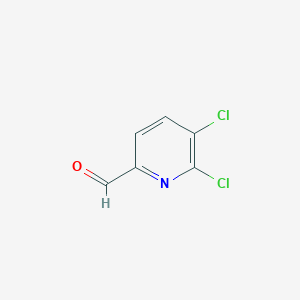
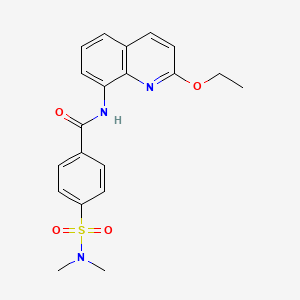
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-furamide](/img/structure/B2361677.png)
![9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one](/img/structure/B2361678.png)
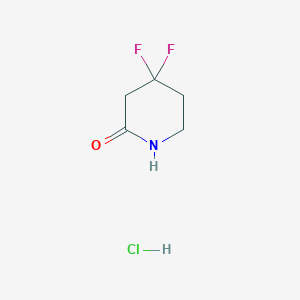



![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)
